2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate
Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate is a complex organic compound that features a quinoline core substituted with nitrophenyl and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-(3-nitrophenyl)-2-oxoethyl bromide with 2-(4-bromophenyl)-4-quinolinecarboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate involves its interaction with biological macromolecules. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the nitrophenyl and bromophenyl groups can participate in various biochemical pathways, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
- 2-(3-nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate
- 2-(3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate
Uniqueness
2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate is unique due to the presence of both nitrophenyl and bromophenyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)quinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O5/c25-17-10-8-15(9-11-17)22-13-20(19-6-1-2-7-21(19)26-22)24(29)32-14-23(28)16-4-3-5-18(12-16)27(30)31/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFMTIKQJHTSNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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